molecular formula C10H8Br2O B117721 5,7-Dibromo-2-tetralone CAS No. 144066-44-4

5,7-Dibromo-2-tetralone

Cat. No.: B117721
CAS No.: 144066-44-4
M. Wt: 303.98 g/mol
InChI Key: ALUHKAAEBQKYPC-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-tetralone is a synthetic organic compound belonging to the class of tetralones It is characterized by the presence of two bromine atoms at the 5th and 7th positions of the tetralone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-2-tetralone typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-2-one. The process can be summarized as follows :

    Stage 1: 1,2,3,4-tetrahydronaphthalen-2-one is reacted with aluminum chloride at temperatures ranging from 0°C to 90°C for approximately 40 minutes.

    Stage 2: Bromine is then added to the reaction mixture at 85°C and stirred for an additional hour.

  • The product is extracted and purified through flash chromatography, yielding this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2-tetralone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under suitable conditions.

    Reduction Reactions: The carbonyl group in the tetralone structure can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Formation of iodinated or other halogenated derivatives.

    Reduction: Formation of 5,7-dibromo-2-tetralol.

    Oxidation: Formation of this compound quinone.

Scientific Research Applications

5,7-Dibromo-2-tetralone has been utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-tetralone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromo-2-tetralone: Another brominated tetralone with bromine atoms at different positions.

    5,7-Dichloro-2-tetralone: A chlorinated analog with similar structural features.

    5,7-Diiodo-2-tetralone: An iodinated analog with similar properties.

Uniqueness

5,7-Dibromo-2-tetralone is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. Its unique structure makes it a valuable compound for various research applications.

Properties

IUPAC Name

5,7-dibromo-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUHKAAEBQKYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567199
Record name 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144066-44-4
Record name 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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